Product packaging for Methyl 5-formylpyrazine-2-carboxylate(Cat. No.:CAS No. 710322-57-9)

Methyl 5-formylpyrazine-2-carboxylate

Cat. No.: B1452268
CAS No.: 710322-57-9
M. Wt: 166.13 g/mol
InChI Key: KNAAFIKYVYERNG-UHFFFAOYSA-N
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Description

Methyl 5-formylpyrazine-2-carboxylate (CAS 710322-57-9) is a high-value heterocyclic building block critical in medicinal chemistry and pharmaceutical research . This compound features two distinct reactive sites: a formyl group and an ester group, making it a versatile precursor for synthesizing more complex molecules . Its molecular formula is C7H6N2O3, and it is characterized by its specific SMILES structure, COC(=O)C1=NC=C(N=C1)C=O . As a key intermediate, it is instrumental in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The compound requires specific handling and storage conditions, recommending storage under an inert atmosphere and at cold-chain temperatures between 2-8°C to ensure stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B1452268 Methyl 5-formylpyrazine-2-carboxylate CAS No. 710322-57-9

Properties

IUPAC Name

methyl 5-formylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAFIKYVYERNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659243
Record name Methyl 5-formylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710322-57-9
Record name Methyl 5-formylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylpyrazine-2-carboxylate
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Preparation Methods

Cyclization and Formation of Pyrazine Core

  • Reaction : Condensation of methylglyoxal with o-phenylenediamine in the presence of sodium pyrosulfite catalyst.
  • Conditions : Temperature 30–90 °C, reaction time 0.5–2 hours.
  • Outcome : Formation of 3-methylbenzopyrazines, which serve as intermediates for further oxidation.

Oxidation to Carboxylic Acid Derivatives

  • Oxidants : Inorganic oxidizers such as potassium permanganate or nitric acid.
  • Catalysts : Vanadium-containing catalysts (ammonium metavanadate or sodium metavanadate) enhance oxidation efficiency.
  • Conditions :
    • For potassium permanganate: Reaction at 60–105 °C for 1–4 hours.
    • For nitric acid oxidation: 10–68% nitric acid, 80–140 °C, 2–12 hours.
  • Purpose : Oxidize hydroxymethyl groups to carboxylic acids or aldehydes with high selectivity and yield.

Acidification and Decarboxylation

  • Process : Acidify potassium salts of pyrazine dicarboxylic acids with sulfuric acid (molar ratio sulfuric acid to substrate 1.5–3.0:1).
  • Temperature : Maintain 30–130 °C, often controlled around 115 ± 10 °C.
  • Result : Decarboxylation to yield 5-methylpyrazine-2-carboxylic acid or related derivatives.

Extraction and Purification

  • Solvents : Butanone (methyl ethyl ketone) is commonly used for extraction.
  • pH Adjustment : Neutralize reaction mixture to pH 1.5–4.0 before extraction.
  • Purification Steps : Removal of solvent by vacuum distillation, crystallization by cooling, drying, and pulverization.
  • Purity : Achieved purity ≥ 99% (HPLC measurement).

Comparative Table of Preparation Steps and Conditions

Step Reagents/Catalysts Conditions Purpose Notes
Cyclization Methylglyoxal + o-phenylenediamine + Sodium pyrosulfite 30–90 °C, 0.5–2 h Formation of methyl-substituted pyrazine Basis for pyrazine ring construction
Oxidation Potassium permanganate / Nitric acid + Vanadium catalysts 60–140 °C, 1–12 h Convert hydroxymethyl to acid/aldehyde Vanadium catalysts improve selectivity
Acidification/Decarboxylation Sulfuric acid 30–130 °C, controlled heating Removal of carboxyl groups if needed Controls product structure
Extraction & Purification Butanone, ethyl acetate pH 1.5–4.0, vacuum distillation Isolate and purify target compound Achieves ≥99% purity

Research Findings and Industrial Relevance

  • Yield and Purity : Methods employing nitric acid oxidation with vanadium catalysts yield high selectivity and purity (>99%), with yields reported up to 90% for related compounds.
  • Environmental Considerations : Use of nitric acid and vanadium catalysts allows for lower reaction temperatures and reduced side reactions. Tail gases (NO2) can be absorbed by alkali solutions to minimize pollution.
  • Scalability : The described methods are suitable for industrial scale, with flexible production capacity and cost-effective raw materials.
  • Applications : The intermediates produced are key for synthesizing pharmaceuticals such as glipizide and lipid-lowering agents.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

    Oxidation: 5-carboxypyrazine-2-carboxylate.

    Reduction: Methyl 5-hydroxymethylpyrazine-2-carboxylate.

    Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-formylpyrazine-2-carboxylate has the molecular formula C7H6N2O3C_7H_6N_2O_3 and a molecular weight of 166.13 g/mol. The compound features a pyrazine ring with formyl and carboxylate functional groups, which contribute to its reactivity and potential utility in synthetic chemistry. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 710322-57-9
  • SMILES Notation : COC(=O)C1=NC=C(N=C1)C=O

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential as a lead compound for developing new pharmaceuticals. Key applications include:

  • Anticancer Agents : Research indicates that compounds with pyrazine structures can inhibit specific kinases involved in cancer progression. This compound may serve as a scaffold for designing selective inhibitors targeting pathways such as ERK5, which is implicated in tumor growth and metastasis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Agrochemicals

The compound's structural features also make it suitable for applications in agrochemicals:

  • Pesticide Development : The ability to modify the pyrazine structure allows for the design of novel pesticides that can target specific pests while minimizing environmental impact.

Material Science

The unique properties of this compound extend to material science:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with tailored properties for applications in coatings, adhesives, and other materials.

Case Studies

  • Optimization of Anticancer Compounds : A study focused on optimizing pyrazole derivatives demonstrated that modifications on the methyl 5-formylpyrazine backbone led to increased potency against cancer cell lines. The research highlighted the importance of structural variations in enhancing biological activity .
  • Development of Antimicrobial Agents : Research involving the synthesis of various derivatives revealed that certain modifications to this compound significantly improved antimicrobial efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of methyl 5-formylpyrazine-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and carboxylate groups. These interactions can involve hydrogen bonding, coordination with metal ions, or participation in redox reactions. The pyrazine ring can also engage in π-π stacking interactions with aromatic residues in biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 5-formylpyrazine-2-carboxylate with analogous pyrazine esters and carboxamides:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
This compound 5-CHO, 2-COOCH₃ C₇H₆N₂O₃ 166.13 -0.7 Formyl, ester
Methyl 5-chloropyrazine-2-carboxylate 5-Cl, 2-COOCH₃ C₆H₅ClN₂O₂ 172.57 0.2 Chloro, ester
Ethyl 6-chloropyrazine-2-carboxylate 6-Cl, 2-COOCH₂CH₃ C₇H₇ClN₂O₂ 186.60 0.8 Chloro, ethyl ester
Methyl 5-(aminomethyl)pyrazine-2-carboxylate HCl 5-CH₂NH₂, 2-COOCH₃ C₇H₁₀ClN₃O₂ 215.63 -1.2 Aminomethyl, ester, HCl salt
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide 5-C(CH₃)₃, 6-Cl, 2-CONH-thiazole C₁₃H₁₆ClN₅OS 333.82 2.5 tert-Butyl, chloro, carboxamide

Key Observations :

  • Lipophilicity : The formyl group in this compound reduces lipophilicity (XLogP3 = -0.7) compared to chloro-substituted analogs (e.g., XLogP3 = 0.2 for methyl 5-chloropyrazine-2-carboxylate) .
  • Reactivity: The formyl group enables nucleophilic additions (e.g., Schiff base formation), whereas chloro or aminomethyl groups favor electrophilic substitution or salt formation .

Medicinal Chemistry

  • Antimycobacterial agents : Pyrazinecarboxamides with tert-butyl and chloro substituents (e.g., compound 4, IC₅₀ = 49.5 µmol/L) demonstrate moderate activity against M. tuberculosis .

Materials Science

    Biological Activity

    Methyl 5-formylpyrazine-2-carboxylate (MFPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MFPC, highlighting its antimicrobial properties, potential anticancer effects, and other notable pharmacological activities.

    Chemical Structure and Properties

    MFPC has the molecular formula C7H6N2O3C_7H_6N_2O_3 and a molecular weight of 166.13 g/mol. Its structure features a pyrazine ring with formyl and carboxylate substituents, which contribute to its reactivity and biological efficacy.

    Antimicrobial Activity

    Overview
    MFPC has been evaluated for its antimicrobial properties against various pathogens. The compound exhibits both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

    Research Findings
    In a study assessing the antimicrobial activity of MFPC, it was found to be effective against several Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that MFPC's activity is comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

    Table 1: Antimicrobial Activity of this compound

    PathogenZone of Inhibition (mm)Activity Type
    Staphylococcus aureus15Bacterial
    Escherichia coli18Bacterial
    Candida albicans12Fungal
    Pseudomonas aeruginosa10Bacterial

    The data indicates that MFPC shows notable activity against E. coli and S. aureus, which are common pathogens associated with various infections.

    Anticancer Potential

    Recent studies have also explored the anticancer properties of MFPC. Preliminary investigations suggest that MFPC may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

    Case Studies

    • In Vitro Studies : In one study, MFPC was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency.
    • Mechanistic Insights : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

    Other Biological Activities

    Beyond antimicrobial and anticancer effects, MFPC has shown promise in other areas:

    • Antioxidant Activity : MFPC exhibits antioxidant properties that can protect cells from oxidative stress.
    • Anti-inflammatory Effects : Research indicates that MFPC may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

    Q & A

    Q. What are the key spectroscopic identifiers for Methyl 5-formylpyrazine-2-carboxylate in structural characterization?

    Methodological Answer:

    • IR Spectroscopy : The compound exhibits strong carbonyl stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O). Additional peaks for pyrazine ring C-N stretching appear near 1550–1600 cm⁻¹ .
    • ¹H NMR : The formyl proton resonates as a singlet at δ ~10.0 ppm. The ester methyl group appears as a singlet at δ ~3.9 ppm, while pyrazine ring protons show splitting patterns in δ 8.5–9.5 ppm .
    • 13C NMR : Key signals include the formyl carbon (~190 ppm), ester carbonyl (~165 ppm), and pyrazine carbons (140–150 ppm) .

    Q. What synthetic routes are reported for this compound?

    Methodological Answer: While direct synthesis is not explicitly detailed in the literature, analogous methods for pyrazine derivatives suggest:

    • Vilsmeier-Haack Formylation : Introduce the formyl group at the 5-position of methyl pyrazine-2-carboxylate using DMF/POCl₃ .
    • Esterification : React 5-formylpyrazine-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) .
    • Cross-Coupling : Utilize palladium-catalyzed reactions to functionalize pre-synthesized pyrazine esters .

    Q. Key Considerations :

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate) is critical due to polar functional groups .

    Advanced Research Questions

    Q. How does the formyl group influence reactivity in nucleophilic addition or coordination chemistry?

    Methodological Answer:

    • Nucleophilic Addition : The formyl group reacts with amines/hydrazines to form Schiff bases or hydrazones, enabling bioconjugation or ligand design. For example, coupling with aminopyridines via EDCI/HOBt activates the carbonyl for amide bond formation .
    • Coordination Chemistry : The formyl oxygen and pyrazine nitrogen can act as chelating sites for transition metals (e.g., Ir³⁺). Structural studies show κ²N,O coordination modes in iridium complexes, forming stable 3D networks .

    Q. What role does this compound play in self-assembled monolayers (SAMs)?

    Methodological Answer:

    • Polyelectrolyte SAMs : The formyl group facilitates covalent anchoring to amine-functionalized surfaces (e.g., gold or silicon). This is critical for creating ordered monolayers in biosensor or optoelectronic applications .
    • Crosslinking : Reaction with diamine linkers (e.g., ethylenediamine) forms imine bonds, enhancing monolayer stability .

    Q. Experimental Design :

    Substrate functionalization with 3-aminopropyltriethoxysilane.

    Immersion in a 1 mM solution of the compound in THF.

    Characterization via AFM or XPS to confirm monolayer formation.

    Q. How can researchers resolve contradictions in spectral data for pyrazine derivatives?

    Methodological Answer:

    • Comparative Analysis : Cross-reference with high-purity standards (e.g., NIST data for 2-methylpyrazine-5-carboxylic acid ).
    • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental results .
    • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms or regiochemistry .

    Case Study : Discrepancies in formyl proton chemical shifts were resolved by crystallographic confirmation of hydrogen bonding in the solid state .

    Q. What analytical challenges arise in quantifying this compound in complex mixtures?

    Methodological Answer:

    • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm (pyrazine absorption) .
    • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ = 201.1 m/z) provides high specificity .
    • Interference Mitigation : Solid-phase extraction (SPE) with C18 cartridges removes matrix contaminants .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 5-formylpyrazine-2-carboxylate
    Reactant of Route 2
    Methyl 5-formylpyrazine-2-carboxylate

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